7-(4-fluorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
7-(4-Fluorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound featuring a triazolopyrazinone core with substituents at positions 3 and 5. The 4-fluorophenyl group at position 7 and the 4-methoxyphenyl-linked thioether moiety at position 3 define its structural uniqueness. This compound is part of a broader class of triazolopyrazinones investigated for diverse pharmacological activities, including receptor antagonism and enzyme inhibition .
Properties
IUPAC Name |
7-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3S/c1-28-16-8-2-13(3-9-16)17(26)12-29-20-23-22-18-19(27)24(10-11-25(18)20)15-6-4-14(21)5-7-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBOVNDBIRZGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multiple steps:
Formation of the Triazolopyrazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrazine ring.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the triazolopyrazine intermediate.
Attachment of the Methoxyphenyl Group: This step involves the formation of a thioether linkage, typically through a reaction between a thiol and a halogenated methoxyphenyl derivative.
Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:
Batch or Continuous Flow Reactors: To handle large volumes and improve reaction efficiency.
Catalysts and Solvents: Selection of appropriate catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Use of crystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of the carbonyl group.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
Antidiabetic Activity
Research has indicated that compounds similar to 7-(4-fluorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one exhibit potent inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. For instance, a related triazolo-pyrazine compound demonstrated an IC50 value of 18 nM against DPP-IV, showing promise as an oral hypoglycemic agent for type 2 diabetes management .
Anticancer Potential
Triazole derivatives have been extensively studied for their anticancer properties. The unique structural features of this compound may enhance its ability to inhibit tumor growth and metastasis. Preliminary studies suggest that modifications in the triazole ring can lead to improved selectivity and efficacy against various cancer cell lines.
Antimicrobial Activity
The presence of the triazole moiety has been linked to antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.
Neurological Applications
Some studies have explored the neuroprotective effects of triazole derivatives. The ability of these compounds to modulate neurotransmitter systems could make them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Substituent Variations
Key Observations :
- Substituent Flexibility : Position 3 often features sulfur-containing groups (e.g., thioether, thioxo), while position 7 varies between aryl (e.g., 4-fluorophenyl) and benzyl groups. The target compound’s 4-methoxyphenyl-thioether group distinguishes it from chlorophenyl or nitro-substituted analogs .
- Pharmacophore Influence : The 4-fluorophenyl group enhances lipophilicity and receptor binding, while the 4-methoxy group may improve metabolic stability compared to nitro or chloro derivatives .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Insights :
- The target compound’s thioether group may reduce thermal stability compared to thiadiazole-containing analogues .
- Fluorinated aryl groups enhance solubility in organic solvents, critical for formulation .
Pharmacological Activity
Discussion :
- The target compound’s 4-methoxyphenyl group may enhance selectivity for adenosine receptors (A2A/A3) compared to chlorophenyl or nitro-substituted analogues .
- Thioether-linked derivatives show promise in CNS disorders due to improved blood-brain barrier penetration vs. thioxo compounds .
Biological Activity
The compound 7-(4-fluorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a synthetic derivative that has garnered interest for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, particularly focusing on its anticancer properties and mechanisms of action.
Synthesis
The synthesis of the target compound involves a multi-step process. The initial step typically includes the reaction of 7-(4-fluorobenzylidene)-3-(4-fluorophenyl) derivatives with benzoyl isothiocyanate in an anhydrous ethanol medium under reflux conditions. This method yields the desired compound in high purity and yield (approximately 82%) after recrystallization from dimethylformamide .
Structural Characteristics
The compound features a triazole ring fused to a pyrazinone structure, which is known to enhance biological activity. The presence of fluorine and methoxy groups is expected to influence both the lipophilicity and electronic properties of the molecule, potentially affecting its interaction with biological targets.
Anticancer Properties
Recent studies have demonstrated that compounds containing triazole and pyrazinone moieties exhibit significant antiproliferative activity against various cancer cell lines. For instance, related compounds have shown promising results against breast (MCF-7), colon (HCT116), and lung (A549) cancer cell lines .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Related Compound A | HCT116 | TBD |
| Related Compound B | A549 | TBD |
Note: TBD = To Be Determined; specific IC50 values for the target compound are currently under investigation.
The mechanism through which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. This may occur through the modulation of key signaling pathways related to cell survival and proliferation. Notably, compounds with similar structures have been shown to inhibit specific kinases involved in cancer progression .
Case Studies
- Case Study on MCF-7 Cells : A study evaluating the effects of triazole derivatives on MCF-7 cells indicated that these compounds could significantly reduce cell viability through apoptosis induction. The exact pathways involved are still being elucidated but may include caspase activation and mitochondrial dysfunction .
- In Vivo Studies : Preliminary in vivo studies using animal models have suggested that derivatives of this compound can inhibit tumor growth effectively while exhibiting minimal toxicity to normal tissues. Further investigations are required to confirm these findings and assess long-term effects .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
